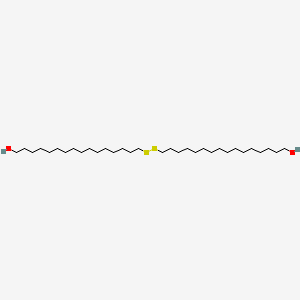

Bis(16-Hydroxyhexadecyl) disulfide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bis(16-Hydroxyhexadecyl) disulfide is a chemical compound with the molecular formula C32H66O2S2 . It is used in laboratory settings and for the synthesis of substances .

Molecular Structure Analysis

The molecular structure of Bis(16-Hydroxyhexadecyl) disulfide consists of 32 carbon atoms, 66 hydrogen atoms, 2 oxygen atoms, and 2 sulfur atoms, giving it a molecular weight of 547.00 g/mol . The InChI string representation of its structure isInChI=1S/C32H66O2S2/c33-29-25-21-17-13-9-5-1-3-7-11-15-19-23-27-31-35-36-32-28-24-20-16-12-8-4-2-6-10-14-18-22-26-30-34/h33-34H,1-32H2 .

Applications De Recherche Scientifique

Self-Healing Elastomers

A study by Rekondo et al. (2014) explored the use of aromatic disulfide metathesis, involving compounds like bis(4-aminophenyl) disulfide, in designing self-healing poly(urea–urethane) elastomers. These elastomers demonstrated quantitative healing efficiency at room temperature without needing any catalyst or external intervention (Rekondo et al., 2014).

Surface Patterning

Wang and Lieberman (2003) investigated the use of disulfides, such as bis(10-phosphodecyl) disulfide, for ultra-high-resolution patterning of self-assembled monolayer films via atomic force microscopic anodization. This study highlights the potential of disulfides in nanotechnology and surface engineering (Wang and Lieberman, 2003).

Sulfenylation Reactions

Research by Bergemann et al. (1993) delved into the use of bis(diorganylthiophosphinoyl)-disulfides as sulfenylation reagents in the presence of CCl4. This study contributes to the field of sulfur chemistry, particularly in organylthiolation reactions (Bergemann et al., 1993).

Oligonucleotide Synthesis

Stec et al. (1993) introduced Bis(O,diisopropoxy phosphinothioyl) disulfide as a sulfurizing reagent for the synthesis of phosphothioate analogues of oligonucleotides, highlighting its efficiency and practicality for such applications (Stec et al., 1993).

Vulcanization Reactions

Pimblott et al. (1975) studied Bis(diisopropyl)thiophosphoryl disulfide (DIPDIS) in the vulcanization of cis-1,4-polyisoprene, demonstrating its role as a sulfur donor and its influence on network structure and aging behavior of vulcanizates (Pimblott et al., 1975).

Protein Chemistry

A study by Canova‐Davis et al. (1996) identified a trisulfide variant in methionyl human growth hormone biosynthesized in Escherichia coli. This research contributes to our understanding of protein modifications and the role of sulfur in biological systems (Canova‐Davis et al., 1996).

Solid State Chemistry

Knopik et al. (1993) investigated the structure and dynamics of bis(organothiophosphoryl) disulfides using X-ray diffraction and solid-state NMR, contributing to our understanding of disulfide bond behavior and molecular dynamics in solid-state chemistry (Knopik et al., 1993).

Safety and Hazards

Bis(16-Hydroxyhexadecyl) disulfide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

Propriétés

IUPAC Name |

16-(16-hydroxyhexadecyldisulfanyl)hexadecan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H66O2S2/c33-29-25-21-17-13-9-5-1-3-7-11-15-19-23-27-31-35-36-32-28-24-20-16-12-8-4-2-6-10-14-18-22-26-30-34/h33-34H,1-32H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHTKKUFQSKSIKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCSSCCCCCCCCCCCCCCCCO)CCCCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H66O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90721252 |

Source

|

| Record name | 16,16'-Disulfanediyldi(hexadecan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90721252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112141-28-3 |

Source

|

| Record name | 16,16'-Disulfanediyldi(hexadecan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90721252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(16-Hydroxyhexadecyl) disulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-a]pyrazin-3(7h)-one,6-[4-(dimethylamino)phenyl]-2-[(4-hydroxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B571069.png)

![3H-1,7-Methano[1,3]oxazolo[3,4-a]pyridine](/img/structure/B571084.png)

![2'-Tert-Butyl-1-(2h-Indazol-5-Ylcarbonyl)-2'h-Spiro[piperidine-4,5'-Pyrano[3,2-C]pyrazol]-7'(6'h)-One](/img/structure/B571088.png)